molecular formula C22H34N2O5 B11446595 N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide

N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide

Cat. No.: B11446595
M. Wt: 406.5 g/mol
InChI Key: DKGMKPSADYQBMB-UHFFFAOYSA-N
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Description

N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexylcarbonyl group and a trimethoxyphenyl group attached to a leucinamide backbone, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide typically involves multiple steps, starting with the preparation of the leucinamide backbone. The cyclohexylcarbonyl group and the trimethoxyphenyl group are then introduced through a series of reactions, including acylation and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can replace specific atoms or groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N2-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide include other leucinamide derivatives and compounds with cyclohexylcarbonyl or trimethoxyphenyl groups. Examples include:

  • N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)glycinamide
  • N~2~-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)alaninamide

Uniqueness

What sets N2-(cyclohexylcarbonyl)-N-(3,4,5-trimethoxyphenyl)leucinamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H34N2O5

Molecular Weight

406.5 g/mol

IUPAC Name

N-[4-methyl-1-oxo-1-(3,4,5-trimethoxyanilino)pentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C22H34N2O5/c1-14(2)11-17(24-21(25)15-9-7-6-8-10-15)22(26)23-16-12-18(27-3)20(29-5)19(13-16)28-4/h12-15,17H,6-11H2,1-5H3,(H,23,26)(H,24,25)

InChI Key

DKGMKPSADYQBMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC(=C(C(=C1)OC)OC)OC)NC(=O)C2CCCCC2

Origin of Product

United States

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